2-(3-methyl-1H-1,2,4-triazol-5-yl)morpholine

Chemical Synthesis Analytical Chemistry Medicinal Chemistry

This chiral 2,5-substituted triazole-morpholine hybrid offers unmatched stereochemical control for enantioselective synthesis. With certified ≥97% purity and LogP of -1.36, it eliminates solubility artifacts common with achiral analogs. Ideal for CNS drug discovery, fragment-based screening, and analytical method validation. Avoid confounding bioassay results with lower-purity regioisomers – choose the reference standard trusted for SAR studies.

Molecular Formula C7H12N4O
Molecular Weight 168.2 g/mol
CAS No. 1249510-08-4
Cat. No. B1464675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-methyl-1H-1,2,4-triazol-5-yl)morpholine
CAS1249510-08-4
Molecular FormulaC7H12N4O
Molecular Weight168.2 g/mol
Structural Identifiers
SMILESCC1=NC(=NN1)C2CNCCO2
InChIInChI=1S/C7H12N4O/c1-5-9-7(11-10-5)6-4-8-2-3-12-6/h6,8H,2-4H2,1H3,(H,9,10,11)
InChIKeyVBDUKNRDDGJJLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Methyl-1H-1,2,4-triazol-5-yl)morpholine (CAS 1249510-08-4) – Procurement and Selection Overview


2-(3-Methyl-1H-1,2,4-triazol-5-yl)morpholine (CAS 1249510-08-4) is a heterocyclic building block that combines a morpholine ring with a 1,2,4-triazole moiety [1]. This compound is primarily utilized as a research intermediate and a versatile scaffold in medicinal chemistry and chemical biology . It is characterized by its molecular formula C₇H₁₂N₄O, a molecular weight of 168.20 g/mol, and is commercially available with high certified purity . The presence of a chiral center within the morpholine ring offers a distinct stereochemical handle, differentiating it from many achiral triazole-morpholine analogs and providing a unique vector for stereoselective synthesis and structure-activity relationship (SAR) studies .

Procurement Risks of Substituting 2-(3-Methyl-1H-1,2,4-triazol-5-yl)morpholine with In-Class Analogs


In-class substitution of 2-(3-methyl-1H-1,2,4-triazol-5-yl)morpholine is not straightforward due to critical differences in regioisomerism, stereochemistry, and physicochemical properties. The target compound's specific 2,5-substitution pattern on the morpholine and triazole rings, combined with its defined chiral center, creates a unique three-dimensional pharmacophore . Closely related regioisomers, such as 3-(1-methyl-1H-1,2,4-triazol-5-yl)morpholine , or positional isomers like 2-(4-methyl-4H-1,2,4-triazol-3-yl)morpholine , present different spatial orientations of hydrogen bond donors and acceptors. These variations can lead to significant differences in target binding affinity, selectivity, and overall biological activity [1]. Furthermore, the commercial availability and certified purity levels differ markedly; while the target compound is readily available at ≥97% purity, many analogs are offered at lower purity grades (e.g., 95%), which can introduce confounding variables in sensitive biological assays . Therefore, treating these compounds as interchangeable without explicit comparative data risks invalidating research outcomes.

Quantitative Differentiation of 2-(3-Methyl-1H-1,2,4-triazol-5-yl)morpholine from Closest Analogs


Certified Purity Advantage: ≥97% vs. 95% for Common Regioisomers

The target compound is consistently offered at a certified purity of ≥97% (97+%) by multiple reputable vendors [REFS-1, REFS-2]. In contrast, its closest regioisomeric analog, 3-(1-methyl-1H-1,2,4-triazol-5-yl)morpholine (CAS 1541462-68-3), is predominantly available at a lower purity specification of 95% from major suppliers . Similarly, the positional isomer 2-(4-methyl-4H-1,2,4-triazol-3-yl)morpholine (CAS 1249927-76-1) is commonly listed with a 95% purity specification . This 2% absolute difference in purity specification can represent a significantly lower level of unknown impurities in the target compound, which is critical for reproducible biological assays and structure-activity relationship (SAR) studies.

Chemical Synthesis Analytical Chemistry Medicinal Chemistry

Unique Chiral Scaffold: A Defined Stereocenter for Stereoselective Optimization

2-(3-methyl-1H-1,2,4-triazol-5-yl)morpholine possesses a single asymmetric carbon atom (stereocenter) within its morpholine ring, as confirmed by its reported asymmetric atom count of 1 . This is a key differentiator from many in-class analogs, such as 3-(1-methyl-1H-1,2,4-triazol-5-yl)morpholine, which based on its InChI string, does not contain a chiral center . The presence of a stereocenter introduces a distinct vector for exploring stereospecific binding interactions. In related classes, chirality has been shown to be a critical determinant of pharmacological activity [1]. This property positions the compound as a valuable starting point for synthesizing enantiomerically pure derivatives, a capability not possible with achiral analogs.

Chiral Chemistry Drug Discovery Asymmetric Synthesis

Optimal Aqueous Solubility Profile: Computed LogP of -1.36 vs. More Lipophilic Isomers

The computed partition coefficient (LogP) for 2-(3-methyl-1H-1,2,4-triazol-5-yl)morpholine is reported as -1.36, indicating a high degree of hydrophilicity and predicted excellent aqueous solubility . This is significantly more polar than other triazole-morpholine isomers and structural variants with the same molecular formula (C₇H₁₂N₄O), which can exhibit LogP values ranging from -0.15 to +1.50 [1]. For instance, 4-amino-3-isopropyl-1H-pyrazole-5-carboxamide, an isomer with the same molecular formula, has a computed LogP of +1.50 [2]. The lower LogP of the target compound is a quantifiable advantage for applications requiring high solubility in aqueous media, such as biochemical assays, fragment-based screening, or the development of agents targeting the central nervous system (CNS), where low lipophilicity is often correlated with reduced non-specific binding and better drug-likeness [3].

Physicochemical Properties ADME Fragment-Based Drug Design

Optimal Research and Procurement Use-Cases for 2-(3-Methyl-1H-1,2,4-triazol-5-yl)morpholine (CAS 1249510-08-4)


Fragment-Based Drug Discovery for CNS and Solubility-Challenged Targets

The compound's very low computed LogP of -1.36 and high aqueous solubility profile make it an ideal candidate for fragment-based screening against targets where traditional, more lipophilic fragments fail due to aggregation or poor solubility . Its small size (MW 168.2) and high ligand efficiency potential, combined with the unique chiral vector, provide an excellent starting point for developing potent and selective leads for central nervous system (CNS) targets, which demand low lipophilicity and high solubility [1].

Synthesis of Stereochemically Defined Triazole-Containing Chemical Probes and Leads

As a chiral building block with a single stereocenter, this compound is uniquely suited for the synthesis of enantiomerically pure or enriched libraries of 1,2,4-triazole derivatives . This is a critical application in chemical biology for creating stereospecific probes to study protein-ligand interactions, or in medicinal chemistry for exploring the stereochemical requirements of a biological target. In contrast, the achiral analogs cannot be used to explore this dimension of SAR .

High-Purity Reference Standard for Analytical Method Development and Validation

Given its certified high purity of ≥97% and ready commercial availability from multiple vendors, this compound is an excellent candidate for use as a reference standard in the development and validation of analytical methods (e.g., HPLC, LC-MS) . Its high purity ensures accurate quantification and reduces the complexity of impurity profiling, which is essential for quality control in both academic research and pharmaceutical development settings. Using a lower purity analog (e.g., 95%) would introduce a greater degree of uncertainty in method validation .

Scaffold for Designing Conformationally Restricted Biologically Active Molecules

The combination of a morpholine ring and a 1,2,4-triazole provides a conformationally semi-rigid scaffold with multiple hydrogen-bonding motifs. This compound can serve as a core for generating libraries of N-Mannich bases or Schiff base derivatives, a well-established strategy for exploring antimicrobial and antioxidant activities [2]. The specific 2,5-substitution pattern offers a unique geometry for presenting these derivatized functional groups to biological targets, differentiating it from other substitution patterns like the 3,5- or 4,5-linked analogs.

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